13-cis Retinoic Acid Methyl Ester

Vue d'ensemble

Description

Methyl 13-cis-Retinoate is a synthetic derivative of vitamin A, specifically a methyl ester of 13-cis-retinoic acid. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are known for their significant roles in biological processes such as vision, cell growth, and differentiation. Methyl 13-cis-Retinoate is particularly notable for its applications in medical and cosmetic fields due to its ability to influence cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 13-cis-Retinoate can be synthesized from 13-cis-retinoic acid through esterification. One common method involves refluxing 13-cis-retinoic acid with anhydrous potassium carbonate and iodomethane in ethyl acetate solution for about 2 hours. The reaction mixture is then cooled and washed with water to obtain the desired product .

Industrial Production Methods: Industrial production of 13-cis-retinoic acid, the precursor to Methyl 13-cis-Retinoate, typically involves the use of vinyl-beta-ionol prepared from ionone and vinyl magnesium halides. This process ensures high purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 13-cis-Retinoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into different biologically active forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include different isomers and derivatives of retinoic acid, which have varied biological activities .

Applications De Recherche Scientifique

Dermatological Applications

13-cis Retinoic Acid Methyl Ester is primarily recognized for its effectiveness in treating severe nodulocystic acne. The compound works by reducing sebum production, promoting cell turnover, and exerting anti-inflammatory effects.

Clinical Efficacy

- Severe Acne Treatment : Clinical studies indicate that doses ranging from 0.5 to 2 mg/kg body weight per day are effective in treating severe acne, with significant reductions in lesion counts observed after a treatment course of 15-20 weeks .

- Other Skin Conditions : It has also been used to treat various skin disorders such as psoriasis, rosacea, and keratosis .

| Condition | Treatment Efficacy |

|---|---|

| Severe Nodulocystic Acne | High efficacy (70-90% improvement) |

| Psoriasis | Moderate efficacy |

| Rosacea | Variable response |

| Keratosis | Effective in some cases |

Oncological Applications

The compound has shown promise in cancer therapy, particularly in skin malignancies and hematological cancers.

Anticancer Properties

- Mechanism of Action : this compound exhibits antiproliferative effects and acts as an antipromoter in various cancer models . It modifies gene expression through retinoic acid receptors, influencing cell differentiation and apoptosis.

- Clinical Trials : Studies have demonstrated its efficacy against several types of cancer, including:

- Acute promyelocytic leukemia

- Squamous cell carcinoma of the head and neck

- Breast cancer

| Cancer Type | Treatment Response |

|---|---|

| Acute Promyelocytic Leukemia | High response rate |

| Squamous Cell Carcinoma | Moderate response |

| Breast Cancer | Variable; ongoing studies |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.

Pharmacokinetics

Studies indicate that the compound has a long terminal half-life, allowing for once-daily dosing . Its absorption is influenced by food intake, necessitating careful consideration during administration.

Toxicity Profile

Common side effects include dry skin, mucosal dryness, and potential teratogenic effects if used during pregnancy. Monitoring liver function and lipid levels is essential during treatment due to the risk of hepatotoxicity .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Case Study 1 : A patient with severe acne showed a significant reduction in lesions after a 20-week treatment with 1 mg/kg/day, leading to complete remission.

- Case Study 2 : In a cohort study involving patients with acute promyelocytic leukemia treated with a combination of chemotherapy and this compound, there was a notable increase in complete remission rates compared to chemotherapy alone.

Mécanisme D'action

Methyl 13-cis-Retinoate exerts its effects primarily through its conversion to 13-cis-retinoic acid, which then isomerizes to all-trans-retinoic acid. This active form binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating the transcription of genes involved in cell growth, differentiation, and apoptosis . This mechanism is crucial for its therapeutic effects in treating skin disorders and certain types of cancer .

Comparaison Avec Des Composés Similaires

All-trans-Retinoic Acid: Known for its potent biological activity and use in treating acute promyelocytic leukemia.

9-cis-Retinoic Acid: Binds to both RARs and RXRs, making it a versatile compound in retinoid research.

Etretinate: A synthetic retinoid used in the treatment of severe psoriasis

Uniqueness: Methyl 13-cis-Retinoate is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts. Its stability and ability to be converted into active retinoic acid forms make it a valuable compound in both research and therapeutic applications .

Activité Biologique

Overview

13-cis Retinoic Acid Methyl Ester, also known as Methyl 13-cis-Retinoate, is a synthetic derivative of vitamin A and a member of the retinoid family. This compound is recognized for its significant biological activities, particularly in the fields of oncology and dermatology. It primarily exerts its effects through interaction with retinoic acid receptors (RARs), specifically RAR-α and RAR-β, influencing various cellular processes including differentiation, proliferation, and apoptosis.

The biological activity of this compound is mediated through its binding to nuclear retinoic acid receptors. This interaction initiates a cascade of genomic and non-genomic events that modulate gene expression related to cell growth and differentiation.

Key Targets

- RAR-α and RAR-β Receptors : These receptors are crucial for mediating the effects of retinoids on cellular functions.

Biochemical Pathways

The compound influences several biochemical pathways:

- Retinol Metabolism : It plays a role in the metabolism of retinol and retinyl esters.

- Cell Signaling : Alters cell signaling pathways that regulate gene expression and cellular responses.

Pharmacokinetics

The pharmacokinetics of this compound display unique characteristics:

- Absorption : Exhibits a modified one-compartment, zero-order absorption model with an absorption lag time.

- Distribution : The apparent volume of distribution is approximately 85 L, with significant inter-individual variability noted in pharmacokinetic parameters.

- Metabolism : Undergoes extensive oxidative metabolism, producing various metabolites that may contribute to its pharmacological effects.

Biological Effects

The compound has demonstrated several biological effects across different studies:

Anti-Cancer Activity

This compound has been shown to have anti-tumor properties:

- Acute Promyelocytic Leukemia (APL) : Clinical studies indicate that it improves survival rates in patients with APL when used as part of a treatment regimen .

- Other Cancers : It has been effective in treating skin cancers, including basal-cell and squamous-cell carcinomas .

Dermatological Applications

In dermatology, the compound is utilized for its ability to treat severe acne and rosacea:

- Sebaceous Gland Function : It significantly reduces sebum production, correlating with clinical improvements in acne .

- Rosacea Treatment : Clinical studies report good to excellent results in treating severe forms of rosacea .

Case Studies

- High-Risk Neuroblastoma Treatment

- Effect on Immune System

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-Tumor | Effective against acute promyelocytic leukemia and various skin cancers. |

| Dermatological Effects | Reduces sebum production; effective in treating severe acne and rosacea. |

| Immunomodulation | Increases T-helper cell populations; suggests potential roles in enhancing immune responses. |

Propriétés

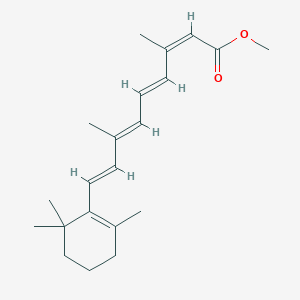

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-WYSPNRNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16760-45-5 | |

| Record name | 13-cis-Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does solvent polarity influence the formation of methyl 13-cis-retinoate during the photoisomerization of methyl all-trans-retinoate?

A1: Research indicates that methyl 13-cis-retinoate formation is significantly influenced by solvent polarity during the photoisomerization of methyl all-trans-retinoate. [, ] In non-polar solvents like heptane, methyl 13-cis-retinoate reaches its maximum concentration after two hours of irradiation. [, ] Interestingly, its concentration then decreases, reaching a level comparable to the maximum concentration observed in polar solvents like dimethyl sulfoxide. [, ] This suggests that while the 13-cis isomer might be favored initially in non-polar environments, prolonged irradiation leads to further isomerization, potentially favoring other isomers.

Q2: Is it possible to control the yield of specific methyl retinoate isomers during photoisomerization?

A2: Yes, the research highlights that manipulating both the solvent and irradiation time allows for control over the yield of desired methyl retinoate isomers. [, ] For instance, if a high yield of methyl 13-cis-retinoate is desired, a non-polar solvent like heptane and a shorter irradiation time of around two hours would be optimal. [, ] Conversely, maximizing methyl 11-cis-retinoate production requires a polar solvent like dimethyl sulfoxide and longer irradiation times. [, ] These findings highlight the importance of carefully selecting reaction conditions to achieve desired isomeric ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.